Edetate trisodium monohydrate

説明

Edetate trisodium monohydrate is a chelating agent widely used in various fields, including medicine, chemistry, and industry. It is a salt of ethylenediaminetetraacetic acid (EDTA) and is known for its ability to bind to metal ions, forming stable complexes. This property makes it useful in applications where the removal or sequestration of metal ions is required.

準備方法

Synthetic Routes and Reaction Conditions: Edetate trisodium monohydrate is synthesized by reacting ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{C}_2\text{H}_4(\text{NH}_2)2 + 4 \text{ClCH}2\text{COOH} + 6 \text{NaOH} \rightarrow \text{C}{10}\text{H}{13}\text{N}_2\text{Na}_3\text{O}_8 + 4 \text{NaCl} + 6 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but is carried out on a larger scale. The process includes the following steps:

Reaction: Ethylenediamine is reacted with chloroacetic acid in the presence of sodium hydroxide.

Neutralization: The reaction mixture is neutralized with hydrochloric acid.

Crystallization: The product is crystallized from the solution.

Drying: The crystals are dried to obtain the final product.

化学反応の分析

Types of Reactions: Edetate trisodium monohydrate primarily undergoes chelation reactions, where it binds to metal ions to form stable complexes. It can also participate in substitution reactions where the metal ions in the complex can be replaced by other metal ions.

Common Reagents and Conditions:

Chelation: The compound reacts with metal ions such as calcium, magnesium, and iron under neutral to slightly alkaline conditions.

Substitution: Metal ions in the complex can be substituted by other metal ions in the presence of competing ligands.

Major Products Formed:

Chelation: The major products are metal-EDTA complexes, such as calcium-EDTA, magnesium-EDTA, and iron-EDTA.

Substitution: The products depend on the substituting metal ion and the conditions of the reaction.

科学的研究の応用

Scientific Research Applications

Edetate trisodium monohydrate is utilized in several scientific research domains due to its chelating properties:

-

Chemistry :

- Chelation : It is widely used to remove metal ions from solutions, stabilize metal ions, and serve as a titrant in complexometric titrations.

- Analytical Chemistry : Employed in the analysis of water hardness and as a masking agent to prevent interference from metal ions in various assays.

-

Biology :

- Enzyme Inhibition : It inhibits metal-dependent enzymes, allowing researchers to study metal ion interactions in biological systems.

- Preservation : Used as a preservative in biological samples to prevent degradation caused by metal ions.

-

Medicine :

- Chelation Therapy : Utilized for treating heavy metal poisoning (e.g., lead and mercury) and managing conditions like hypercalcemia and digitalis toxicity.

- Pharmacokinetics : The compound's chelation leads to increased urinary excretion of toxic metals, effectively reducing their levels in the body.

-

Industry :

- Water Treatment : Applied to sequester metal ions in water treatment processes.

- Textile Industry : Prevents interference from metal ions during dyeing processes.

- Food Industry : Acts as a preservative to inhibit oxidation and extend shelf life.

Case Study 1: Chelation Therapy for Lead Poisoning

A study published in the Journal of Clinical Toxicology demonstrated the effectiveness of this compound in reducing blood lead levels in pediatric patients suffering from lead poisoning. The results indicated significant decreases in blood lead concentrations following treatment, supporting its use as a first-line therapy for heavy metal detoxification .

Case Study 2: Inhibition of Metal-Dependent Enzymes

Research conducted at a leading biochemistry laboratory highlighted the role of this compound in inhibiting metallopeptidases. The study found that the compound could effectively chelate essential metal cofactors required for enzymatic activity, thus providing insights into its potential applications in enzyme regulation .

Case Study 3: Water Treatment Applications

An environmental study assessed the use of this compound for removing heavy metals from industrial wastewater. The findings revealed that the compound significantly reduced concentrations of harmful metals such as cadmium and lead, showcasing its efficacy in environmental remediation efforts .

作用機序

Edetate trisodium monohydrate exerts its effects through chelation, where it binds to metal ions to form stable, water-soluble complexes. The chelation process involves the donation of electron pairs from the nitrogen and oxygen atoms in the EDTA molecule to the metal ion, forming a ring structure. This binding reduces the availability of free metal ions in the solution, preventing them from participating in unwanted reactions.

Molecular Targets and Pathways:

Metal Ions: Targets divalent and trivalent metal ions such as calcium, magnesium, iron, and lead.

Pathways: The chelated metal ions are excreted from the body through the urine, reducing their concentration in the blood and tissues.

類似化合物との比較

Disodium EDTA: Used in similar applications but has different solubility and stability properties.

Tetrasodium EDTA: More soluble in water and used in applications requiring higher solubility.

Calcium Disodium EDTA: Used specifically for chelation therapy in cases of lead poisoning.

Uniqueness: Edetate trisodium monohydrate is preferred in applications where a balance between solubility and stability is required. Its ability to form stable complexes with a wide range of metal ions makes it versatile and effective in various fields.

生物活性

Edetate trisodium monohydrate, commonly known as trisodium edetate, is a chelating agent derived from ethylenediaminetetraacetic acid (EDTA). This compound plays a significant role in various biological and medical applications, primarily due to its ability to form stable complexes with metal ions. This article delves into its biological activity, mechanisms of action, applications, and research findings.

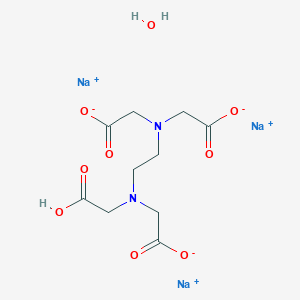

Chemical Structure and Formula

- Chemical Formula: C₁₀H₁₃N₂Na₃O₈·H₂O

- Molecular Weight: Approximately 376.2034 g/mol

- Appearance: White crystalline solid, highly soluble in water.

Mechanism of Action

this compound functions as a hexadentate ligand, meaning it can bind to metal ions through multiple sites. The negatively charged carboxylate groups and nitrogen atoms in its structure act as Lewis bases, donating electron pairs to positively charged metal ions (Lewis acids). This interaction leads to the formation of stable metal complexes, effectively sequestering the metal ions and preventing them from participating in unwanted biochemical reactions.

Biological Activity

Chelation Therapy

The primary biological activity of this compound is its use in chelation therapy, particularly for treating heavy metal poisoning (e.g., lead, mercury). The compound binds to toxic metals in the bloodstream, facilitating their excretion via urine. This property has led to its approval by the U.S. Food and Drug Administration for clinical use in lead poisoning cases.

Antioxidant Properties

While not its primary function, this compound exhibits some free radical scavenging activity. This activity can be beneficial in various research settings, particularly where oxidative stress is a concern.

Influence on Mineral Bioavailability

Research indicates that this compound can influence the bioavailability of essential minerals by chelating them. This can either enhance or inhibit their absorption depending on the context. For instance, it may reduce the bioavailability of zinc and magnesium when used concurrently with these minerals .

Applications

This compound has diverse applications across several fields:

- Medicine: Primarily used for chelation therapy in heavy metal poisoning cases. It also manages conditions like hypercalcemia and digitalis toxicity.

- Biological Research: Employed to inhibit metal-dependent enzymes, study metal ion interactions in biological systems, and preserve biological samples.

- Industrial Uses: Utilized in water treatment processes to sequester metal ions, prevent interference in dyeing processes in textiles, and as a preservative in food products .

Comparative Analysis with Other Chelating Agents

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethylenediaminetetraacetic Acid | C₁₀H₁₆N₂O₈ | Parent compound; exists in various salt forms |

| Nitrilotriacetic Acid | C₇H₇N₃O₆ | Weaker chelator; binds fewer metals |

| Calcium Disodium Edetate | C₁₀H₁₄N₂Na₂O₈ | Used specifically for calcium-related therapies |

| Tetrasodium EDTA | C₁₀H₁₂N₂Na₄O₈ | More soluble; used where higher solubility is required |

This compound stands out due to its high stability constants with various metal ions compared to other chelators like nitrilotriacetic acid, making it particularly effective for clinical applications related to heavy metal detoxification.

Case Studies and Research Findings

-

Lead Poisoning Treatment:

A study demonstrated that patients treated with this compound showed significant reductions in blood lead levels compared to untreated controls. The compound facilitated increased urinary excretion of lead without notable adverse effects on renal function. -

Effects on Essential Trace Elements:

In another investigation, researchers found that while this compound effectively removed lead from the body, it also reduced serum levels of zinc and magnesium. This necessitates careful monitoring of mineral levels during treatment . -

Inhibition of Metal-Dependent Enzymes:

Research highlighted the compound's ability to inhibit various metalloenzymes crucial for cellular function. This inhibition allows scientists to isolate these enzymes for further study without interference from metal ions.

特性

IUPAC Name |

trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.3Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTNQJMZBPLVKM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N2Na3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10378-22-0, 85715-60-2 | |

| Record name | Edetate trisodium monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010378220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Edetate trisodium monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDETATE TRISODIUM MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMN5A047NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。